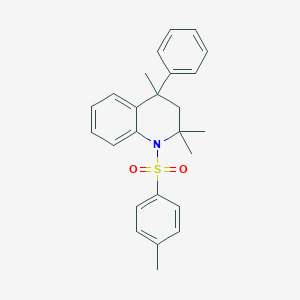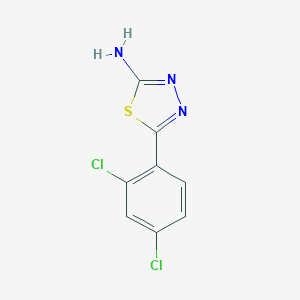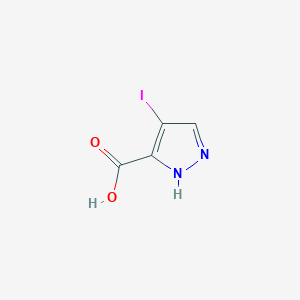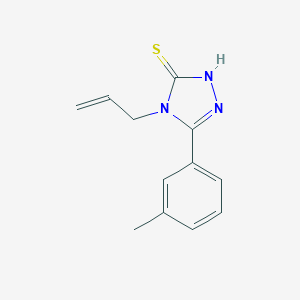
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline, also known as TMSQ, is a quinoline-based compound that has gained attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to inhibit tubulin polymerization, which is essential for cell division. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Effets Biochimiques Et Physiologiques
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to induce cell cycle arrest at the G2/M phase, which is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has several advantages for lab experiments, including its high yield and purity, as well as its ease of synthesis. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline is also stable under normal laboratory conditions. However, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
Orientations Futures
There are several future directions for the study of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline. One direction is to explore the potential applications of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in the field of organic electronics, particularly in the development of OLEDs. Another direction is to study the mechanism of action of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline in more detail, particularly its interaction with tubulin and the proteasome. Additionally, the development of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline derivatives with improved solubility and reduced toxicity could lead to the discovery of new anticancer agents.
Méthodes De Synthèse
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenylquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-phenyl-2-chloroquinoline in the presence of a base such as potassium carbonate. The yield of 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been studied for its antibacterial and antifungal activities.
In material science, 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
Propriétés
Numéro CAS |
5228-43-3 |
|---|---|
Nom du produit |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
Formule moléculaire |
C25H27NO2S |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C25H27NO2S/c1-19-14-16-21(17-15-19)29(27,28)26-23-13-9-8-12-22(23)25(4,18-24(26,2)3)20-10-6-5-7-11-20/h5-17H,18H2,1-4H3 |
Clé InChI |
GLPUVZVISKBNDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)



![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)